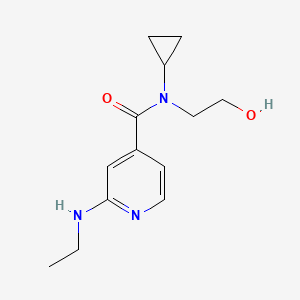
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is a potent and selective inhibitor of the protein kinase, known as Casein Kinase 1δ (CK1δ). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide inhibits CK1δ by binding to its ATP-binding site. This binding prevents the phosphorylation of CK1δ substrates, thereby affecting various cellular processes. The inhibition of CK1δ has been shown to affect the circadian rhythm, DNA damage response, and Wnt signaling pathways.
Biochemical and physiological effects:
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to affect the circadian rhythm by altering the expression of clock genes. It has also been found to affect the DNA damage response by inhibiting the phosphorylation of the checkpoint kinase Chk1. Additionally, it has been shown to affect the Wnt signaling pathway by inhibiting the phosphorylation of the transcription factor β-catenin.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which makes it a valuable tool for studying the cellular processes that are regulated by CK1δ. However, one of the limitations of using this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide. One area of research is to study its potential therapeutic applications in cancer. It has been shown to inhibit the growth of several cancer cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is to study its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide involves several steps. The starting material is 2-bromo-4-cyanopyridine, which is reacted with ethylamine to form 2-ethylamino-4-cyanopyridine. This compound is then treated with cyclopropylmethyl bromide to form N-cyclopropyl-2-ethylamino-4-cyanopyridine. Finally, this compound is reacted with 2-hydroxyethylamine to form N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide.
Scientific Research Applications
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide has several potential therapeutic applications. It has been found to be a potent inhibitor of CK1δ, which is involved in several cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling. Therefore, this compound has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders.
properties
IUPAC Name |
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-12-9-10(5-6-15-12)13(18)16(7-8-17)11-3-4-11/h5-6,9,11,17H,2-4,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSPYYTLOIOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=O)N(CCO)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

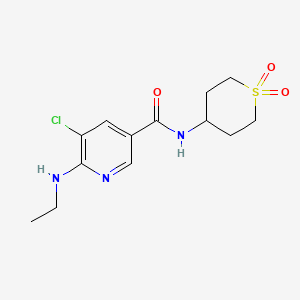
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
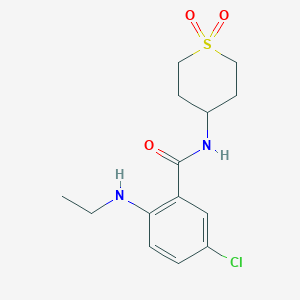
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
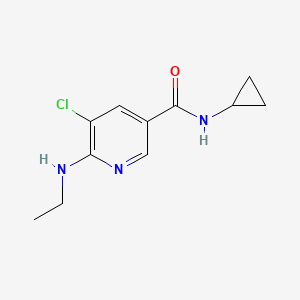
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)

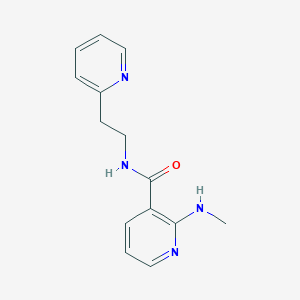
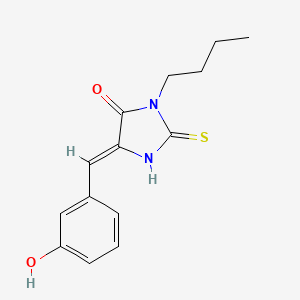

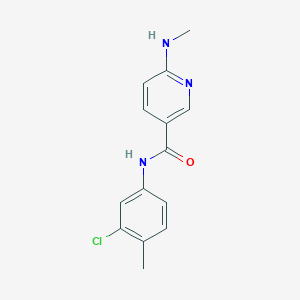
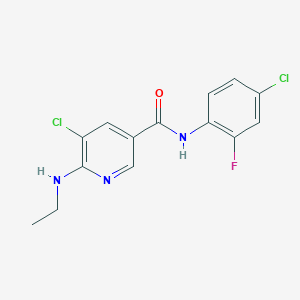

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)